

Core Topic: The Classification of 2H,3H-Decafluoropentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2H,3H-Decafluoropentane**

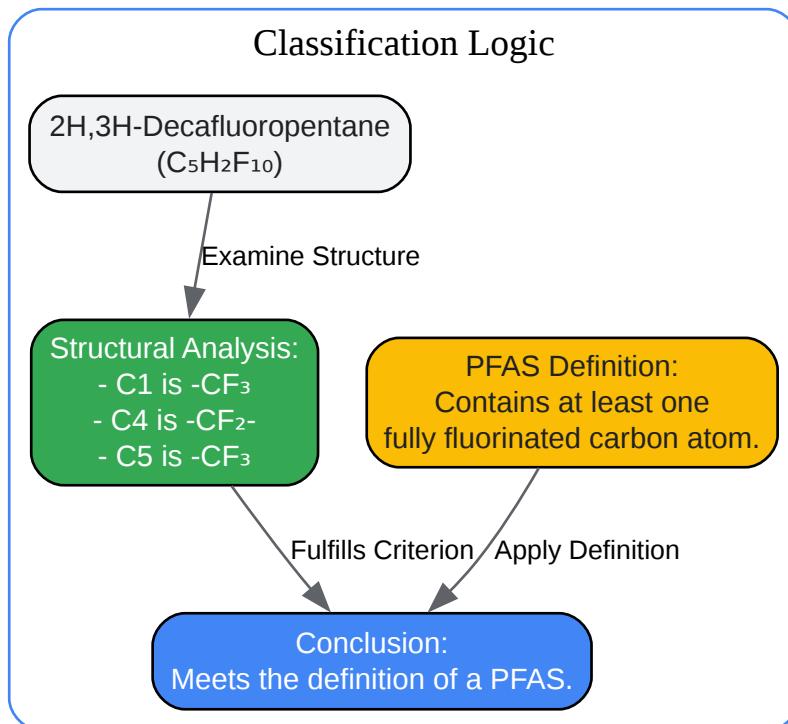
Cat. No.: **B142709**

[Get Quote](#)

This technical guide addresses the classification of **2H,3H-decafluoropentane** within the broader category of per- and polyfluoroalkyl substances (PFAS). For researchers, scientists, and drug development professionals, understanding the precise classification of fluorinated compounds is critical for regulatory compliance, environmental impact assessment, and evaluation of potential toxicological profiles.

Based on prevailing scientific and regulatory definitions, **2H,3H-decafluoropentane** is considered a polyfluoroalkyl substance, and therefore falls under the broad category of PFAS. This conclusion is primarily based on its molecular structure, which aligns with the widely accepted definition of PFAS as substances containing at least one fully fluorinated carbon atom.

Defining PFAS


Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds characterized by the presence of multiple carbon-fluorine bonds, which are among the strongest in organic chemistry.^[1] This structural feature imparts high thermal and chemical stability, leading to their widespread use and environmental persistence.^{[1][2]} While definitions can vary slightly between organizations, a common and scientifically grounded definition adopted by at least 24 states and the U.S. military classifies PFAS as any organic chemical containing "at least one fully fluorinated carbon atom".^[3] A fully fluorinated carbon atom is one where all hydrogen atoms have been replaced by fluorine atoms.^[3]

Structural Analysis of 2H,3H-Decafluoropentane

To determine if **2H,3H-decafluoropentane** (CAS RN: 138495-42-8) meets the PFAS definition, an examination of its chemical structure is necessary.

- Molecular Formula: $C_5H_2F_{10}$ ^[4]
- Synonyms: 1,1,1,2,3,4,4,5,5,5-Decafluoropentane, 2H,3H-Perfluoropentane^{[4][5]}
- Structure: The molecule consists of a five-carbon chain. The "2H,3H" designation indicates that the carbon atoms at positions 2 and 3 are each bonded to a hydrogen atom. The remaining carbon atoms are fully fluorinated. Specifically, the carbons at positions 1 and 5 are part of trifluoromethyl groups (-CF₃), and the carbon at position 4 is a difluoromethylene group (-CF₂-).

The presence of multiple fully fluorinated carbon atoms (at positions 1, 4, and 5) unequivocally places **2H,3H-decafluoropentane** within the structural definition of a PFAS. A 2023 systematic evidence map for 345 PFAS also explicitly lists **2H,3H-decafluoropentane** as one of the most frequently studied PFAS.^[6]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. niehs.nih.gov [niehs.nih.gov]
- 2. pfasfree.org.uk [pfasfree.org.uk]
- 3. legislature.vermont.gov [legislature.vermont.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2H,3H-Decafluoropentane | 138495-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. SYSTEMATIC EVIDENCE MAP FOR 345 PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) [POSTER] | Risk Assessment Portal | US EPA [assessments.epa.gov]
- To cite this document: BenchChem. [Core Topic: The Classification of 2H,3H-Decafluoropentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142709#is-2h-3h-decafluoropentane-considered-a-pfas>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com